molecular formula C17H31NO5Si B14289106 1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione CAS No. 139764-43-5

1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione

Cat. No.: B14289106
CAS No.: 139764-43-5
M. Wt: 357.5 g/mol
InChI Key: ZJEWARZMSBRRPO-UHFFFAOYSA-N
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Description

1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a hydroxy(dimethyl)silyl group attached to an undecanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the reaction of maleic anhydride with ammonia or an amine, followed by cyclization. The hydroxy(dimethyl)silyl group can be introduced via a hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form alcohols.

    Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: The compound’s ability to undergo various chemical reactions makes it useful in the design of pharmaceuticals.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione exerts its effects involves its interaction with molecular targets and pathways. The hydroxy(dimethyl)silyl group can form hydrogen bonds with biological molecules, while the pyrrolidine-2,5-dione core can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Hydroxy(dimethyl)silyl)undecanoic acid: Similar structure but lacks the pyrrolidine-2,5-dione core.

    Pyrrolidine-2,5-dione: Core structure without the hydroxy(dimethyl)silyl group.

    11-(Hydroxy(dimethyl)silyl)undecanoic acid: Similar structure but lacks the pyrrolidine-2,5-dione core.

Uniqueness

1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the hydroxy(dimethyl)silyl group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

139764-43-5

Molecular Formula

C17H31NO5Si

Molecular Weight

357.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 11-[hydroxy(dimethyl)silyl]undecanoate

InChI

InChI=1S/C17H31NO5Si/c1-24(2,22)14-10-8-6-4-3-5-7-9-11-17(21)23-18-15(19)12-13-16(18)20/h22H,3-14H2,1-2H3

InChI Key

ZJEWARZMSBRRPO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCCCCCCCCC(=O)ON1C(=O)CCC1=O)O

Origin of Product

United States

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